Brefeldin C

概要

説明

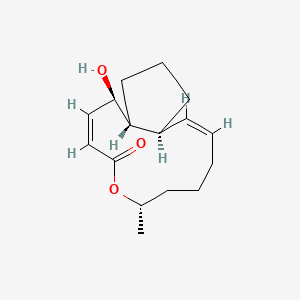

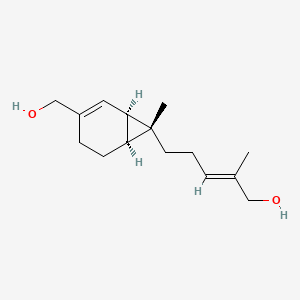

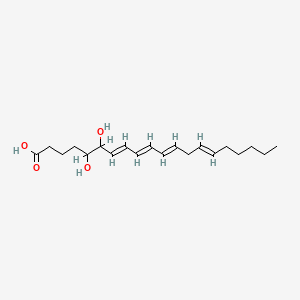

Brefeldin C is a metabolite of the fungus Penicillium brefeldianum . It is a lactone antiviral that inhibits protein transport from the endoplasmic reticulum to the Golgi complex indirectly by preventing the association of COP-I coat to the Golgi membrane .

Synthesis Analysis

A concise total synthesis of (+)-Brefeldin C starts from 2-furanylcyclopentene . This approach is based on an unprecedented enantioselective radical hydroalkynylation process to introduce the two cyclopentane stereocenters in a single step . The use of a furan substituent allows achieving high trans diastereoselectivity during the radical process .Molecular Structure Analysis

The molecular structure of Brefeldin C is closely related to its oxidation state . The furan substituent contains the four carbon atoms C1–C4 of the natural product in an oxidation state closely related to the one of the target molecule .Chemical Reactions Analysis

The synthesis of Brefeldin C involves an enantioselective radical hydroalkynylation process . This process introduces the two cyclopentane stereocenters in a single step .Physical And Chemical Properties Analysis

Brefeldin C has a chemical formula of C16H24O4 and a molecular weight of 280.36 g/mol . It is found naturally as a white to off-white crystalline solid .科学的研究の応用

1. Impact on Golgi Apparatus and Cellular Transport

Brefeldin C (BFA) has significant effects on the Golgi apparatus in plant tissues, indicating a broader response than its known molecular targets (Robinson et al., 2008). It has also been studied for its impact on the intracellular transport and posttranslational modification of complement C3 in rat hepatocytes, affecting the translocation of proteins and blocking secretion (Oda et al., 1987). Furthermore, BFA inhibits Golgi membrane-catalysed exchange of guanine nucleotide onto ARF protein, influencing membrane traffic in eukaryotic cells (Donaldson et al., 1992).

2. Immunological Research

In immunology, BFA is a notable inhibitor of exocytosis, impacting the presentation of viral proteins to MHC class I-restricted cytotoxic T lymphocytes. It specifically inhibits antigen processing for class I-restricted T cell recognition (Yewdell & Bennink, 1989).

3. Anticancer Applications

Brefeldin A ester derivatives have been synthesized and tested for antiproliferative activity in cancer cell lines. Certain monoderivatization forms of BFA have shown to maintain biological activity, suggesting potential anticancer applications (Anadu, Davisson, & Cushman, 2006).

4. Molecular Biology

BFA is considered uncompetitive in its action on certain proteins, providing insights into molecular biology and protein interactions. It competes with Arf for binding to the Sec7 guanine nucleotide exchange domain, a unique characteristic that makes it a subject of interest in drug discovery (Chardin & McCormick, 1999).

5. Cellular Dynamics

BFA uniquely impedes protein transport from the endoplasmic reticulum to the Golgi complex, differing from other secretion-blocking agents. It affects the proteolytic conversion and terminal glycosylation of certain proteins, providing insights into the mechanisms of cellular dynamics (Misumi et al., 1986).

6. Mechanisms of Drug Resistance

BFA has been shown to induce resistance to topoisomerase II-directed agents like teniposide in cancer cells, potentially mediated by the activation of NF-kappaB. Understanding this mechanism can contribute to more effective chemotherapy strategies (Lin et al., 1998).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1R,2R,3Z,7S,11Z,13S)-2-hydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-12-6-3-2-4-7-13-8-5-9-14(13)15(17)10-11-16(18)19-12/h4,7,10-15,17H,2-3,5-6,8-9H2,1H3/b7-4-,11-10-/t12-,13+,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFOHHVPBOQQDW-QHGHZAPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=CC2CCCC2C(C=CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC/C=C\[C@@H]2CCC[C@H]2[C@@H](/C=C\C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73899-78-2 | |

| Record name | Brefeldin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073899782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

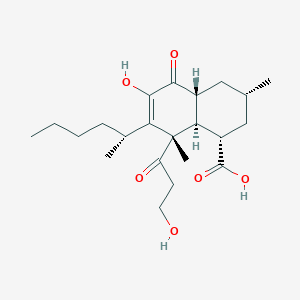

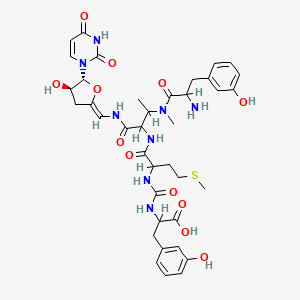

![(2R,4S,5S,8S,11Z)-21,24,28-trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid](/img/structure/B1235054.png)

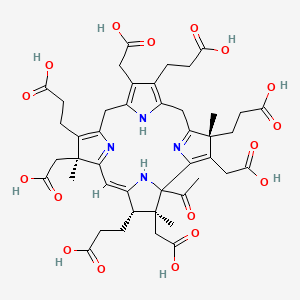

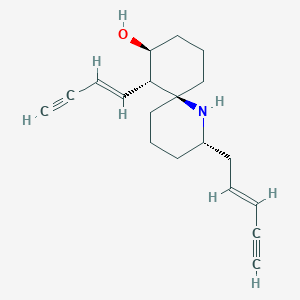

![methyl (14E)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235066.png)

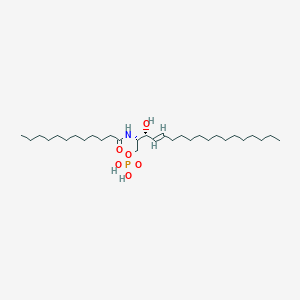

![2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]acetic acid](/img/structure/B1235069.png)

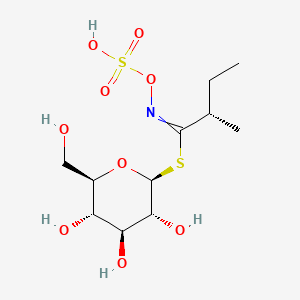

![2-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B1235072.png)